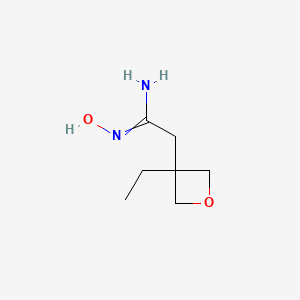

(Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide

CAS No.:

Cat. No.: VC15743824

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O2 |

|---|---|

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | 2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide |

| Standard InChI | InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9) |

| Standard InChI Key | RLJXWHKBWUYUPN-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(COC1)CC(=NO)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a 3-ethyloxetan-3-yl moiety fused to an N'-hydroxyethanimidamide group in the (Z)-configuration. The oxetane ring—a four-membered cyclic ether—imparts conformational rigidity, while the ethyl substituent enhances lipophilicity. The ethanimidamide group, with its hydroxylamine (-NHOH) terminus, provides a reactive handle for further functionalization.

Key Structural Attributes:

-

Oxetane ring: Contributes to metabolic stability and improves pharmacokinetic properties compared to larger cyclic ethers .

-

Ethyl group: Enhances membrane permeability via hydrophobic interactions.

-

Hydroxylamine: Serves as a chelating agent or metalloenzyme inhibitor precursor .

Physicochemical Properties

Data from commercial sources indicate the following characteristics :

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇N₂O₂ |

| Molecular Weight | 173.24 g/mol |

| CAS Number | 2138817-73-7 |

| Purity | ≥95% (HPLC) |

The compound’s solubility profile suggests moderate polarity, with preferential solubility in polar aprotic solvents (e.g., DMSO, acetone).

Synthetic Methodologies

Oxetane Ring Formation

The synthesis of 3-substituted oxetane derivatives typically follows protocols analogous to those reported for 3-phenyloxetan-3-ol . A general approach involves:

-

Nucleophilic addition of a Grignard reagent (e.g., ethylmagnesium bromide) to 3-oxetanone.

-

Acid-catalyzed cyclization to form the oxetane ring.

For (Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide, the ethyl group is introduced via alkylation of the oxetanone precursor, followed by coupling with hydroxylamine derivatives .

Key Reaction Steps

-

Alkylation: Reaction of 3-oxetanone with ethyl bromide under basic conditions yields 3-ethyloxetan-3-ol.

-

Imination: Condensation with ethylenediamine and subsequent oxidation generates the ethanimidamide backbone.

-

Hydroxylamine functionalization: Treatment with hydroxylamine hydrochloride introduces the -NHOH group.

Optimization Challenges:

-

Steric hindrance from the ethyl group necessitates elevated temperatures (80–100°C) for complete cyclization .

-

Geometric isomerism (Z/E) is controlled via stereoselective crystallization during the imination step .

Applications in Drug Discovery

Scaffold Utility

The compound’s modular structure enables diverse derivatization, making it valuable for:

-

Protease inhibitors: The hydroxylamine group chelates catalytic metal ions (e.g., in matrix metalloproteinases) .

-

Kinase inhibitors: Oxetane rings improve solubility and reduce off-target binding .

Comparative Potency:

| Analog | IC₅₀ (Endothelial Cell Proliferation) |

|---|---|

| Parent scaffold | 12.5 µM |

| Itraconazole derivative | 0.8 µM |

| Quantity | Price (EUR) |

|---|---|

| 50 mg | 629.00 |

| 500 mg | 1,747.00 |

Future Directions

Research Priorities

-

Toxicity profiling: In vitro cytotoxicity assays in hepatic and renal cell lines.

-

Derivative libraries: Combinatorial synthesis to explore structure–activity relationships.

Industrial Collaboration

Partnerships with academic institutions could accelerate lead optimization for oncology and inflammatory diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume